molecular formula C18H14OS2 B14668657 [5-(Methylsulfanyl)-4-phenylthiophen-2-yl](phenyl)methanone CAS No. 50609-81-9

[5-(Methylsulfanyl)-4-phenylthiophen-2-yl](phenyl)methanone

Cat. No.: B14668657
CAS No.: 50609-81-9
M. Wt: 310.4 g/mol
InChI Key: OWIBILUNUYHXOX-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone is an organic compound that features a thiophene ring substituted with a phenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone typically involves the condensation of thiophene derivatives with appropriate phenyl and methylsulfanyl substituents. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone is unique due to its specific combination of substituents, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

50609-81-9

Molecular Formula

C18H14OS2

Molecular Weight

310.4 g/mol

IUPAC Name

(5-methylsulfanyl-4-phenylthiophen-2-yl)-phenylmethanone

InChI

InChI=1S/C18H14OS2/c1-20-18-15(13-8-4-2-5-9-13)12-16(21-18)17(19)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

OWIBILUNUYHXOX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(S1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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